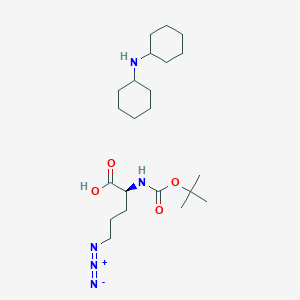

(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt

CAS No.: 1485528-98-0

Cat. No.: VC2941585

Molecular Formula: C22H41N5O4

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1485528-98-0 |

|---|---|

| Molecular Formula | C22H41N5O4 |

| Molecular Weight | 439.6 g/mol |

| IUPAC Name | (2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine |

| Standard InChI | InChI=1S/C12H23N.C10H18N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h11-13H,1-10H2;7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t;7-/m.0/s1 |

| Standard InChI Key | VOLHOQKPWVJSOZ-ZLTKDMPESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| SMILES | CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Introduction

Chemical Identity and Structure

The compound (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt is a modified amino acid derivative with significant applications in organic synthesis and biochemical research. It is characterized by its chiral center and multiple functional groups that make it particularly useful in peptide chemistry.

Molecular Characteristics

(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt has a molecular formula of C₂₂H₄₁N₅O₄ with a molecular weight of 439.6 g/mol . The compound features several key structural elements: a protected α-amino group (via the Boc group), a carboxylic acid functionality, an azido group at the terminus of the pentanoic acid chain, and a dicyclohexylammonium counterion that forms the salt. The specific optical rotation for this compound has been determined to be [α]D= +14 ± 2° (C=1, in MeOH) at 20°C, confirming its specific stereochemistry .

Nomenclature and Identification

This compound is registered with CAS number 1485528-98-0 and is known by several synonyms in scientific literature and commercial catalogs :

| Identifier Type | Value |

|---|---|

| CAS Number | 1485528-98-0 |

| Primary Name | (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt |

| Alternative Names | (2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine |

| (S)-Boc-2-amino-5-azido-pentanoic acid (dicyclohexylammonium) | |

| Boc-d-azido-Nva-OH DCHA | |

| Creation Date | 2013-05-17 |

| Modification Date | 2025-03-01 |

The compound belongs to a class of protected amino acid derivatives with additional functional groups that enable further chemical modifications, particularly through the reactive azido moiety .

Physical and Chemical Properties

The physical and chemical properties of (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt dictate its behavior in various chemical reactions and determine its stability, solubility, and handling requirements in laboratory settings.

Physical Properties

While comprehensive physical data for this specific compound is limited in the available literature, several key properties can be identified:

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | Inferred from similar compounds |

| Optical Rotation | [α]D= +14 ± 2° (C=1, in MeOH) at 20°C | |

| Molecular Weight | 439.6 g/mol |

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

-

The Boc (tert-butoxycarbonyl) group serves as a protective group for the alpha-amino functionality, stable under basic and nucleophilic conditions but readily cleaved under acidic conditions.

-

The carboxylic acid group can participate in amide bond formation reactions, which is essential for its role in peptide synthesis.

-

The azido group (N₃) represents a key reactive site, capable of participating in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are widely used in bioconjugation applications .

-

The dicyclohexylammonium counterion stabilizes the carboxylate form of the acid, improving the compound's crystallinity and stability during storage while maintaining its solubility in organic solvents.

Applications in Research and Industry

(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt has found extensive applications across multiple scientific disciplines due to its versatile chemical structure and reactivity profile.

Peptide Synthesis

The compound serves as a key building block in peptide synthesis, where its unique features offer several advantages:

-

The Boc-protected amino group allows for controlled peptide bond formation using standard coupling protocols.

-

The azido functionality enables post-synthetic modification of peptides through bioorthogonal chemistry.

-

The stereochemistry at the alpha carbon permits incorporation into peptides with precisely defined three-dimensional structures.

These properties make it particularly valuable in the development of modified peptides with enhanced biological activity or stability, contributing to advances in therapeutic peptide research and development .

Drug Development Applications

In pharmaceutical research, this compound plays a significant role in the design of new drugs targeting specific biological pathways. Its incorporation can:

-

Facilitate the creation of peptidomimetics with improved pharmacokinetic properties.

-

Enable the attachment of drug molecules to carriers for targeted delivery.

-

Allow for the synthesis of prodrugs that can be activated under specific biological conditions.

These applications stem from the compound's unique functional groups, particularly the azido moiety, which provides a handle for selective chemical modifications .

Bioconjugation Chemistry

The azido group in this compound allows for click chemistry applications, which have revolutionized bioconjugation strategies in recent years:

-

The strain-promoted or copper-catalyzed azide-alkyne cycloaddition reactions provide a means for site-specific attachment of diverse biomolecules.

-

These reactions typically proceed under mild conditions compatible with biological systems.

-

The resulting triazole linkages are stable under physiological conditions, making them ideal for creating durable bioconjugates.

These characteristics make the compound crucial in creating targeted therapies and diagnostics by enabling the precise connection of recognition elements to therapeutic or imaging agents .

Neuroscience Research

Derivatives of this compound are being explored for potential applications in neurobiology:

-

They can be used to create probes for studying neurotransmitter interactions.

-

The modified amino acids can be incorporated into neuropeptides to study structure-activity relationships.

-

The click chemistry capabilities allow for labeling of neuronal proteins in complex biological systems.

These applications contribute to a deeper understanding of signaling pathways in the nervous system, potentially leading to new therapeutic approaches for neurological disorders .

Material Science Applications

Beyond its biological applications, this compound has shown utility in material science:

-

It can serve as a precursor for the development of novel materials with specific properties.

-

The reactive azido group allows for the creation of cross-linked hydrogels through click chemistry.

-

It enables the synthesis of polymers that can respond to environmental stimuli, such as pH, temperature, or light.

These applications highlight the versatility of the compound beyond traditional biochemical research, extending its impact to the development of advanced materials .

Research Findings and Applications

Recent research has revealed various applications and properties of (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt and related compounds, highlighting their importance in modern chemical and biochemical research.

Stereochemical Considerations

Research on related compounds has provided insights into stereochemical aspects that may apply to our target compound:

-

Studies on aminoxy-based linkers have shown that the stereochemistry is significantly influenced by the sugar unit at the reducing end in carbohydrate chemistry applications.

-

NMR data has revealed that gluco-configured saccharides derivatives are found exclusively in β-pyranose form, whereas galactose derivatives can present as mixtures of β-pyranose and furanose products.

-

The high diastereoselectivity observed in some cases has been attributed to unfavorable steric factors, such as 1,3-diaxial interactions, present in α-pyranosides .

While these findings are from studies on related compounds rather than specifically on (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt, they illustrate the importance of stereochemical control in reactions involving such complex molecules.

Applications in Glycan Array Development

Research has demonstrated the utility of azido-functionalized compounds in glycan array development:

-

Azido-functionalized linkers synthesized by amide bond formation with 5-azido-pentanoic acid have been used in the development of multifunctional aminoxy-based fluorescent linkers.

-

These arrays have been used to present well-defined glycan structures prepared by chemical or chemo-enzymatic approaches.

-

Such glycan arrays have provided insights into recognition of glycans by plant lectins, mammalian galectins, influenza hemagglutinins, and C-type lectins of the immune system .

These applications highlight the broader significance of azido-functionalized compounds like our target molecule in advancing glycobiology research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume